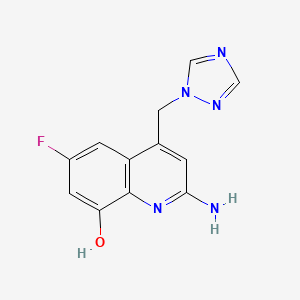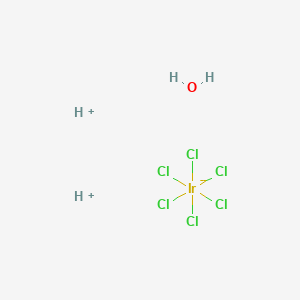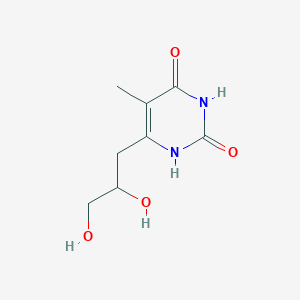
Methyl2-(methylthio)acetimidatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(methylthio)acetimidatehydrochloride is an organic compound with the molecular formula C4H10ClNS. It is a derivative of acetimidate and contains a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-(methylthio)acetimidatehydrochloride can be synthesized through several methods. One common approach involves the reaction of methylthioacetimidate with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents and precise temperature control to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(methylthio)acetimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted acetimidates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl2-(methylthio)acetimidatehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of Methyl2-(methylthio)acetimidatehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylthio)acetate: This compound has a similar structure but lacks the imidate group.
2-(Methylthio)acetimidamide hydrochloride: Similar in structure but with an amidine group instead of an imidate group
Uniqueness
Methyl2-(methylthio)acetimidatehydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
74979-21-8 |
|---|---|
Molecular Formula |
C4H10ClNOS |
Molecular Weight |
155.65 g/mol |
IUPAC Name |
methyl 2-methylsulfanylethanimidate;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c1-6-4(5)3-7-2;/h5H,3H2,1-2H3;1H |
InChI Key |
MFZHXNQOYAMHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CSC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)

![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)




![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)
